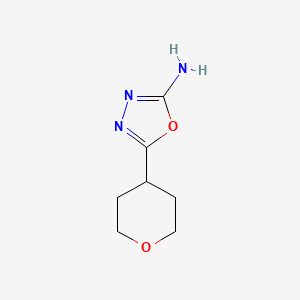
5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine, also known as OXA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OXA is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and urease. 5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine has also been shown to inhibit the activity of various proteins, including human serum albumin and bovine serum albumin.
Biochemical and Physiological Effects:
5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine has antioxidant, antimicrobial, and antifungal properties. 5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine has also been shown to have anti-inflammatory and analgesic effects. In vivo studies have shown that 5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine has hypoglycemic and hypolipidemic effects.
Advantages and Limitations for Lab Experiments
5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine has several advantages for lab experiments, including its ease of synthesis, low toxicity, and stability. However, 5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine also has some limitations, including its low solubility in water and its potential to undergo hydrolysis.
Future Directions
There are several future directions for the study of 5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine. One potential direction is the development of 5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine-based materials for various applications, including drug delivery and tissue engineering. Another potential direction is the further investigation of the mechanism of action of 5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine and its potential as a therapeutic agent. Additionally, the study of 5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine's potential as a plant growth regulator and its impact on agriculture is an area that requires further research.
Synthesis Methods
5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine can be synthesized using various methods, including the reaction of 4-hydroxy-2,5-dimethyl-3(2H)-furanone with hydrazine hydrate and ammonium acetate. Another method involves the reaction of 4-hydroxy-2,5-dimethyl-3(2H)-furanone with hydrazine hydrate and acetic anhydride. The synthesis of 5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine can also be achieved using other methods, such as the reaction of 2-amino-5-(oxan-4-yl)-1,3,4-oxadiazole with various reagents.
Scientific Research Applications
5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agricultural science. In medicinal chemistry, 5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine has been studied for its potential as an anticancer agent, antimicrobial agent, and antifungal agent. In material science, 5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine has been studied for its potential as a building block for the synthesis of various materials, including polymers and nanoparticles. In agricultural science, 5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine has been studied for its potential as a plant growth regulator.
properties
IUPAC Name |
5-(oxan-4-yl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c8-7-10-9-6(12-7)5-1-3-11-4-2-5/h5H,1-4H2,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAFGJZHFNVPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN=C(O2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



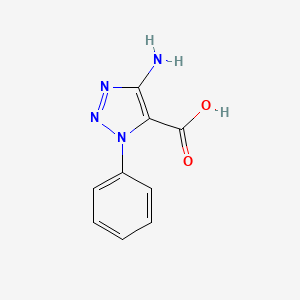



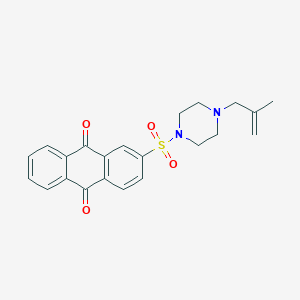

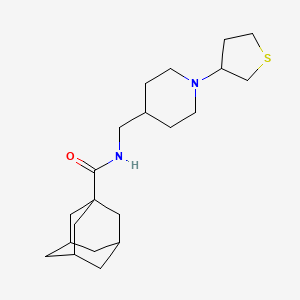
![2-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2900197.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2900199.png)
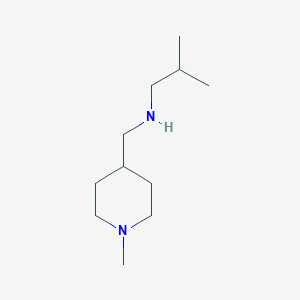
![Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2900203.png)